[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride
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Overview
Description
[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C10H10F3N3·HCl and a molecular weight of 265.66 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to an indazole ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones.
Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Attachment of Methanamine Group: The methanamine group is attached through reductive amination reactions involving suitable amines and reducing agents.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the trifluoroethyl group to ethyl or other alkyl groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of ethyl or other alkyl derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Biology:
Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes, making it valuable in biochemical studies.
Protein Labeling: It is used in labeling proteins for imaging and tracking purposes.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Diagnostic Agents: It is used in the development of diagnostic agents for imaging and disease detection.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of various industrial chemicals.
Pharmaceuticals: It is employed in the production of pharmaceutical compounds with specific biological activities.
Mechanism of Action
The mechanism of action of [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The indazole core plays a crucial role in stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine: The non-hydrochloride form of the compound.
[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanol: A similar compound with a methanol group instead of methanamine.
[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methylamine: A compound with a methylamine group instead of methanamine.
Uniqueness: The hydrochloride form of [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine offers enhanced solubility and stability, making it more suitable for various applications in research and industry. The presence of the trifluoroethyl group also imparts unique electronic properties, enhancing its interaction with molecular targets .
Properties
Molecular Formula |
C10H11ClF3N3 |
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Molecular Weight |
265.66 g/mol |
IUPAC Name |
[1-(2,2,2-trifluoroethyl)indazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H10F3N3.ClH/c11-10(12,13)6-16-9-2-1-7(4-14)3-8(9)5-15-16;/h1-3,5H,4,6,14H2;1H |
InChI Key |
DIUYEEHWYBKXAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)C=NN2CC(F)(F)F.Cl |
Origin of Product |
United States |
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